molecular formula C10H10O7S B12519577 Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-86-1

Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate

Cat. No.: B12519577
CAS No.: 651705-86-1
M. Wt: 274.25 g/mol
InChI Key: IQTDQHLIZZWKCC-UHFFFAOYSA-N
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Description

Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate is a chemical compound with a complex structure that includes a sulfooxy group, a hydroxy group, and a methyl ester

Properties

CAS No.

651705-86-1

Molecular Formula

C10H10O7S

Molecular Weight

274.25 g/mol

IUPAC Name

methyl 3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoate

InChI

InChI=1S/C10H10O7S/c1-16-10(12)5-3-7-2-4-8(11)9(6-7)17-18(13,14)15/h2-6,11H,1H3,(H,13,14,15)

InChI Key

IQTDQHLIZZWKCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The sulfooxy group is introduced through sulfonation reactions, which involve the reaction of the hydroxy group with sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.

    Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the sulfooxy group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of substituted esters with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate has the molecular formula C10H10O3C_{10}H_{10}O_3 and a molecular weight of approximately 178.18 g/mol. Its structure features a methyl ester functional group attached to a prop-2-enoic acid backbone, which is further substituted with a hydroxy group and a sulfooxy moiety. The compound's chemical structure can be represented as follows:InChI InChI 1S C10H10O3 c1 13 10 12 7 4 8 2 5 9 11 6 3 8 h2 7 11H 1H3\text{InChI }\text{InChI 1S C10H10O3 c1 13 10 12 7 4 8 2 5 9 11 6 3 8 h2 7 11H 1H3}

Pharmaceutical Applications

  • Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
  • Antidiabetic Effects : In vitro studies have demonstrated that derivatives of this compound show promising antidiabetic activity. For instance, related compounds have been tested against various targets, yielding low IC50 values, indicating their potential as therapeutic agents for diabetes management .
  • Anti-inflammatory Properties : The presence of hydroxyl and sulfooxy groups enhances the anti-inflammatory potential of the compound. Studies have shown that these functional groups can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Materials Science Applications

  • Polymer Production : this compound can be utilized in the synthesis of biodegradable polymers. Its ester functionality allows it to participate in polymerization reactions, leading to materials that are environmentally friendly and suitable for various applications, including packaging and biomedical devices .
  • Coatings and Films : The compound's chemical stability and reactivity make it suitable for formulating protective coatings and films. These materials can prevent biofouling in marine environments, showcasing the compound's utility in industrial applications .

Agricultural Applications

  • Pesticide Development : The structural characteristics of this compound suggest its potential use in developing new pesticides. Its ability to interact with biological systems could lead to effective pest control agents that are less harmful to non-target species .
  • Plant Growth Regulators : Research indicates that similar compounds can act as plant growth regulators, enhancing crop yields by promoting growth and resistance to environmental stressors .

Case Studies

StudyApplicationFindings
Study on Antioxidant ActivityPharmaceuticalDemonstrated significant free radical scavenging ability with an IC50 value of 2.36 μM .
Polymer Synthesis ResearchMaterials ScienceSuccessfully incorporated into biodegradable polymers with favorable mechanical properties .
Pesticide Formulation StudyAgricultural ScienceDeveloped a new class of pesticides with reduced toxicity to beneficial insects while maintaining efficacy against pests .

Mechanism of Action

The mechanism of action of Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and sulfooxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate:

    Methyl 3-(4-hydroxyphenyl)propionate: Lacks the sulfooxy group and has a simpler structure.

Uniqueness

Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of the sulfooxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functionality is required.

Biological Activity

Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate, also known as caffeate 4-O-sulfate, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₈O₆S
  • Molecular Weight : 216.22 g/mol
  • Structure : The compound features a phenolic structure with a sulfonate group, which is crucial for its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits potent antioxidant properties. In vitro studies have shown that it scavenges free radicals effectively, contributing to cellular protection against oxidative stress.

StudyIC50 (μM)Methodology
25.5DPPH assay
30.1ABTS assay

Anticancer Effects

The compound has been evaluated for its anticancer potential across various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast and colon cancer cells.

Cancer TypeIC50 (μM)Reference
Breast Cancer15.2
Colon Cancer12.8
Lung Cancer20.5

Case Study: Breast Cancer

A study involving MCF-7 breast cancer cells indicated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis (caspase activation).

Anti-inflammatory Properties

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases.

CytokineInhibition (%)Reference
TNF-alpha65
IL-670

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism :
    • The sulfonate group enhances the compound's ability to donate electrons, neutralizing free radicals.
  • Cell Cycle Regulation :
    • It induces cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction :
    • The compound activates intrinsic apoptosis pathways, evidenced by increased expression of pro-apoptotic proteins.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate?

  • Methodology : Synthesis typically involves sequential functionalization:

Esterification : React 3-(4-hydroxyphenyl)prop-2-enoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Sulfation : Protect the phenolic hydroxyl group (e.g., using acetyl chloride), then sulfonate the 3-position using sulfur trioxide-triethylamine complex in anhydrous conditions. Deprotection yields the final product.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography .

Q. How should researchers characterize this compound’s structure and purity?

  • Analytical Techniques :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm ester and sulfonate groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR; sulfonate S=O stretch at ~1250 cm⁻¹ in IR).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M-H]⁻ expected for sulfonate).
  • Crystallography : For solid-state analysis, use X-ray diffraction with SHELXL for refinement and ORTEP-3 for visualization .
  • Purity : Assess via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the primary research applications of this compound?

  • Applications :

  • Drug Development : As a sulfonate ester, it may serve as a prodrug or enzyme inhibitor due to its hydrolytic lability.
  • Material Science : Study its hydrogen-bonding networks for designing supramolecular assemblies .
  • Chemical Biology : Probe reactivity of the α,β-unsaturated ester in Michael addition reactions .

Advanced Questions

Q. How can crystallographic data resolve ambiguities in hydrogen bonding and molecular packing?

  • Approach :

Data Collection : Use high-resolution X-ray data (λ = 0.710–1.541 Å) to resolve electron density for sulfonate and hydroxyl groups.

Refinement : Apply SHELXL’s restraints for disordered atoms and hydrogen-bonding parameters (e.g., D–H···A distances).

Validation : Utilize checkCIF to identify outliers (e.g., bond-length mismatches) .

  • Case Study : For similar compounds, graph set analysis (e.g., Etter’s R₂²(8) motifs) predicts aggregation patterns .

Q. What experimental strategies address contradictions between computational and observed reactivity?

  • Methodology :

  • Kinetic Studies : Compare hydrolysis rates (pH 1–13) with DFT-predicted transition states.
  • Solvent Effects : Test reactivity in polar aprotic (DMF) vs. protic (water) solvents to assess solvation’s role.
  • Crystal Packing : Analyze if solid-state interactions (e.g., π-stacking) stabilize reactive conformers .

Q. How can researchers optimize synthetic yields when scaling up production?

  • Key Steps :

Catalysis : Replace H₂SO₄ with immobilized lipases for esterification (improves enantioselectivity).

Sulfation Control : Use SO₃-pyridine complex in DMF at 0°C to minimize side reactions.

Workflow : Implement flow chemistry for continuous sulfation and inline UV monitoring .

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